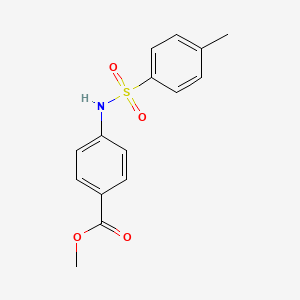

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Eco-Friendly Synthesis Applications :

- This compound has been used in an eco-friendly synthesis of Schiff bases. It's involved in the synthesis of N1-(4-substitutedbenzylidene)-4-(tosylamino) benzo hydrazides, highlighting its utility in greener chemical processes (Jagrut et al., 2012).

Crystal Structure and Thermal Properties :

- Research has been conducted on the crystal structure, spectroscopic, and thermal properties of a related compound, 2-(toluene-4-sulfonylamino)-benzoic Acid. This study provides insights into its solvatochromism, fluorescence spectra, and heatproof characteristics (熊静 et al., 2007).

Lipoxygenase Inhibitors Synthesis :

- The compound has been used in synthesizing lipoxygenase inhibitors. This application demonstrates its potential in the development of new therapeutic agents (Mustafa et al., 2012).

Ionic Liquid Crystals :

- Research on the synthesis of methane sulfonate and p-toluene sulfonate salts of esters derived from racemic amino acids, including compounds related to 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, has been explored. These studies focus on their liquid crystalline properties and toxicological profiles (Venkatesh et al., 2019).

Electrooxidation for Drug Synthesis :

- The compound has been used in the selective electrooxidation process for synthesizing important drugs, showcasing its role in safer and more efficient pharmaceutical manufacturing (Michman & Weiss, 1990).

Intramolecular Interactions and Conformational Studies :

- A study on benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid, structurally related to this compound, has been conducted. This research provides valuable insights into intramolecular interactions and variations in molecular backbone conformation (Khan et al., 2011).

Mechanism of Action

Target of Action

Sulfonamides and benzenesulfonamide derivatives have been reported to inhibit cholesteryl ester transfer protein (cetp), a glycoprotein involved in transporting lipoprotein particles and neutral lipids between high-density lipoproteins (hdl) and low-density lipoproteins (ldl) .

Mode of Action

Sulfonamides are known to interact with their targets by mimicking the natural substrate of an enzyme, thereby inhibiting its function . In the case of CETP, the compound could potentially bind to the lipophilic binding site of the protein, inhibiting the transfer of lipoprotein particles and neutral lipids .

Biochemical Pathways

By potentially inhibiting cetp, the compound could affect lipid metabolism, specifically the transfer of lipoprotein particles and neutral lipids between hdl and ldl . This could result in increased HDL cholesterol levels and decreased LDL cholesterol levels, which could have protective effects against cardiovascular disease .

Result of Action

By potentially inhibiting cetp, the compound could alter lipid profiles, increasing hdl cholesterol levels and decreasing ldl cholesterol levels . This could potentially reduce the risk of atherosclerosis and other cardiovascular diseases .

Properties

IUPAC Name |

methyl 4-[(4-methylphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-13-7-5-12(6-8-13)15(17)20-2/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJJVODPBHNFCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2823551.png)

![N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2823552.png)

![4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2823559.png)

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)

![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2823563.png)

![1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823565.png)

![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)